molecular formula C166H261N51O52S4 B1591339 Cck-33 CAS No. 9011-97-6

Cck-33

カタログ番号: B1591339
CAS番号: 9011-97-6
分子量: 3931 g/mol
InChIキー: QFLBZJPOIZFFJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter system with a diverse range of actions in the gastrointestinal tract and central nervous system . It is synthesized as multiple bioactive forms (e.g., CCK-58, -33, -8, and -4) through post-translational modification of a precursor, with the sulfated octapeptide CCK-8S being predominant in the brain . Its functions are mediated by two G-protein coupled receptors (GPCRs): the CCK-1 receptor (CCK1R), largely expressed in peripheral tissues like the pancreas and gallbladder, and the CCK-2 receptor (CCK2R), which is predominant in the brain . In gastrointestinal research, CCK is a critical tool for studying digestion. It is released from enteroendocrine I-cells in the duodenum in response to fatty acids and proteins . Its primary peripheral roles include stimulating the secretion of digestive enzymes from the pancreas, inducing the contraction of the gallbladder to release bile, and regulating gut motility by inhibiting gastric emptying . In neuroscience, CCK is the most abundant neuropeptide in the brain and is a key focus of research on satiety, anxiety, and memory . It mediates satiety by acting on receptors in the brain and through vagal afferent pathways . Furthermore, CCK is a potent anxiogenic and panicogenic agent; the tetrapeptide fragment CCK-4 is well-established for inducing panic attacks in experimental models, highlighting its significance in studying anxiety disorders . Additional research areas include its role as an incretin in glucose homeostasis, its anti-inflammatory properties, and its expression in certain cancers, making it a potential tumor-marker . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLBZJPOIZFFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C166H261N51O52S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3931 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not water soluble
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

9011-97-6
Record name Cecekin vitrum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cholecystokinin-33 involves solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Industrial production of cholecystokinin-33 can be achieved through recombinant DNA technology. This method involves the insertion of the gene encoding cholecystokinin-33 into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

化学反応の分析

Types of Reactions

Cholecystokinin-33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

作用機序

Cholecystokinin-33 exerts its effects by binding to specific receptors, namely cholecystokinin receptor 1 (CCK1R) and cholecystokinin receptor 2 (CCK2R). Upon binding to these receptors, cholecystokinin-33 activates intracellular signaling pathways involving G proteins, leading to the modulation of various physiological processes. For example, in the gastrointestinal tract, cholecystokinin-33 stimulates gallbladder contraction and pancreatic enzyme secretion. In the central nervous system, it modulates neurotransmitter release and neuronal activity .

類似化合物との比較

Structural Similarities :

  • Shares the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) with CCK.

Functional Contrasts :

  • Receptor affinity : Gastrin binds preferentially to CCK2 receptors, while CCK activates both CCK1 and CCK2 receptors .
  • Physiological roles :
    • Gastrin stimulates gastric acid secretion.
    • CCK antagonizes gastrin’s effects on pyloric muscle via competitive inhibition .
  • Distribution : Gastrin is abundant in the stomach and pituitary gland but absent in most CNS regions, unlike CCK .

Key Research Findings :

  • Gastrin I (10<sup>−10</sup> M) shifts the CCK dose-response curve in pyloric muscle, indicating competitive inhibition .
  • No overlap in CNS distribution between CCK and gastrin in humans and hogs .

Secretin

Structural Differences :

Functional Interactions :

Divergent Roles :

  • Secretin stimulates bicarbonate secretion, while CCK promotes enzyme secretion and gallbladder contraction .

Caerulein

Structural Similarities :

  • A decapeptide isolated from frog skin, sharing the sulfated tyrosine and C-terminal heptapeptide with CCK .

Functional Overlaps :

  • Acts as a potent CCK1/CCK2 receptor agonist, mimicking CCK’s effects on gallbladder contraction and gut motility .

CCK Fragments: CCK-8 vs. CCK-4

Parameter CCK-8 (Sulfated Octapeptide) CCK-4 (Tetrapeptide)
Receptor Selectivity CCK1 > CCK2 CCK2-specific
CNS Distribution Cerebral cortex, striatum Limbic system, brainstem
Physiological Effects Satiety, gallbladder contraction Panic attacks, anxiety
Clinical Relevance Reduced in obese mice (0.05 µg/g vs. 0.20 µg/g in controls) Induces panic in 87% of healthy humans at 20–100 µg

Key Findings :

  • CCK-8 deficiency correlates with hyperphagia in obese mice, supporting its role in satiety .

A. Asperlicins (Fungal Derivatives)

  • Therapeutic utility : Inhibits CCK-induced gallbladder contraction in vitro .

B. Eu-DTPA-PEGO-CCK4

  • A luminescent probe for CCK2 receptors (Kd = 17 ± 2 nM) used in high-throughput screening .
  • Enables competitive binding assays for drug development targeting medullary thyroid carcinoma .

C. Cyclic CCK Analogs

  • Exhibit >100-fold selectivity for central CCK2 receptors over peripheral CCK1 receptors .

Research Controversies and Limitations

  • Peripheral CCK vs.

Data Tables

Table 1: Distribution of CCK and Gastrin in Human Tissues

Tissue CCK Concentration (pmol/g) Gastrin Concentration (pmol/g)
Cerebral Cortex 200–2,300 Not detected
Pituitary Gland Not detected 7–51
Duodenum 550–2,400 Not detected

Table 2: Receptor Affinities of CCK-Related Compounds

Compound CCK1 Receptor Affinity CCK2 Receptor Affinity
CCK-8 High (EC50 = 0.1 nM) Moderate
Gastrin Low High (EC50 = 1 nM)
Asperlicin C Ki = 0.3 nM >10,000 nM

生物活性

Cholecystokinin (CCK) is a peptide hormone produced by I cells in the duodenum, playing a crucial role in digestion and various physiological processes. This article explores the biological activities of CCK, focusing on its effects on gallbladder contraction, pancreatic enzyme secretion, appetite regulation, and potential therapeutic implications.

Overview of Cholecystokinin

CCK exists in several forms, with CCK-8 being the most studied due to its biological activity. It is primarily known for stimulating gallbladder contraction and promoting the secretion of digestive enzymes from the pancreas. Additionally, CCK has roles beyond digestion, including effects on appetite regulation and potential neuroprotective properties.

Key Biological Activities

  • Gallbladder Contraction
    • CCK induces gallbladder contraction, facilitating the release of bile into the intestine. Studies have shown that plasma CCK levels rise significantly after food intake, leading to a decrease in gallbladder volume by approximately 51% within 30 minutes post-meal .
    • Table 1: Gallbladder Volume Changes Post-Meal
      Time Post-MealGallbladder Volume Change (%)
      30 minutes-51%
  • Pancreatic Enzyme Secretion
    • CCK stimulates the secretion of digestive enzymes from pancreatic acini. In vitro assays demonstrated that isolated rat pancreatic acini were highly sensitive to CCK, showing significant enzyme release at low concentrations (as low as 0.2 pM) .
  • Appetite Regulation
    • CCK plays an essential role in appetite control by promoting satiety. Research indicates that administration of CCK can reduce meal size and extend inter-meal intervals . However, some studies suggest that while it reduces caloric intake at a single meal, it may lead to increased frequency of meals .
  • Neuroprotective Effects
    • Recent studies have indicated that CCK may protect neurons and pancreatic β-cells from apoptosis through autocrine and paracrine signaling mechanisms . This suggests a potential role for CCK in neuroprotection and metabolic health.

Case Studies and Research Findings

  • A study assessed the effects of CCK on patients with gastrin-secreting tumors, finding that plasma CCK bioactivity remained normal despite elevated gastrin levels. This highlights the regulatory role of CCK independent of gastrin .
  • Another investigation focused on the differential effects of two molecular forms of CCK (CCK-8 and CCK-58). While both forms reduced meal size, only CCK-58 was shown to extend inter-meal intervals effectively .

Therapeutic Implications

The potential therapeutic applications of targeting CCK pathways are significant:

  • Obesity Management : Despite initial enthusiasm for using CCK agonists to promote weight loss, clinical trials have largely failed due to insufficient efficacy in reducing overall caloric intake . Alternative strategies such as biased agonists or allosteric modulators are being explored.
  • Gastrointestinal Disorders : Given its role in digestion, modulation of CCK signaling could offer new treatments for gastrointestinal disorders characterized by dysregulated enzyme secretion or motility issues .

Q & A

Q. What are the primary physiological roles of cholecystokinin (CCK), and what experimental approaches are used to delineate these roles?

Methodological Answer: CCK regulates appetite, gallbladder contraction, pancreatic enzyme secretion, and gut-brain signaling. Key experimental approaches include:

  • Receptor Binding Assays : Radiolabeled CCK (e.g., ¹²⁵I-CCK) is used to study CCK1/CCK2 receptor affinity and distribution in tissues (e.g., guinea pig pancreatic acini) .
  • Knockout Models : Mice lacking CCK receptors (e.g., Cck1r⁻/⁻) reveal roles in satiety and gallbladder function .
  • Cholescintigraphy : Quantifies gallbladder ejection fraction (GBEF) via ⁹⁹mTc-HIDA imaging during CCK-8 infusion (0.02 mg/kg over 60 min) to assess biliary dynamics .

Q. Table 1: Key CCK Physiological Roles and Associated Methods

Physiological RoleExperimental MethodKey FindingReference
Satiety SignalingCCK2R antagonist (L-365,260) administrationReduced food intake in rodents
Gallbladder EmptyingCholescintigraphyGBEF <38% indicates biliary dyskinesia
Pancreatic SecretionAcinar cell binding assays9,000 CCK receptors/cell in guinea pigs

Q. How do researchers distinguish between CCK1 and CCK2 receptor functions in experimental models?

Methodological Answer:

  • Selective Agonists/Antagonists :
    • CCK1R : A-71623 (agonist); devazepide (antagonist).
    • CCK2R : Gastrin (agonist); YM022 (antagonist) .
  • Tissue-Specific Localization :
    • CCK1R: Predominant in gallbladder, pancreas, and vagal afferents.
    • CCK2R: Expressed in CNS (e.g., nucleus accumbens) and gastric parietal cells .
  • Gene Silencing : siRNA targeting Cck1r vs. Cck2r in cell lines to isolate signaling pathways (e.g., PLC/IP3 for CCK1R; MAPK for CCK2R) .

Advanced Research Questions

Q. How can contradictory findings regarding CCK's role in anxiety-related behaviors be methodologically reconciled in preclinical studies?

Methodological Answer: Contradictions arise from CCK's dual role in anxiogenic vs. anxiolytic pathways:

  • Dose-Dependent Effects : Low-dose CCK-8S induces anxiety in rodent elevated plus-maze, while high doses paradoxically reduce it via receptor desensitization .
  • Receptor Subtype Selectivity : CCK2R knockout mice show reduced anxiety-like behaviors, but CCK1R antagonists (e.g., loxiglumide) exacerbate stress responses in primates .
  • Experimental Design : Standardize protocols for:
    • Administration Route (intracerebroventricular vs. systemic).
    • Temporal Kinetics (acute vs. chronic CCK exposure) .

Q. Table 2: Contradictory Findings in CCK-Anxiety Studies

StudyModelCCK DoseOutcomeProposed Mechanism
Bradwejn et al. (1990)Human CCK-4 challenge50 µg IVPanic attacksCCK2R overactivation
Dourish et al. (1989)Rat social interaction1 µg ICVReduced anxietyCCK1R-mediated GABA release

Q. What experimental strategies are employed to study CCK receptor dimerization and its functional implications?

Methodological Answer: CCK receptors form homo-/heterodimers with dopamine or opioid receptors, altering signaling:

  • Bioluminescence Resonance Energy Transfer (BRET) : Quantifies real-time dimerization in HEK293 cells co-expressing CCK1R/CCK2R fused to luciferase and fluorescent proteins .
  • Co-Immunoprecipitation (Co-IP) : Validates physical interactions between CCK2R and dopamine D2 receptors in rat striatal lysates .
  • Functional Assays : Co-activation of CCK2R and μ-opioid receptors in CHO cells enhances ERK1/2 phosphorylation, suggesting cross-talk in pain modulation .

Q. How can researchers address variability in CCK responsiveness observed in clinical cholescintigraphy studies?

Methodological Answer: Kinetic profiling during CCK cholescintigraphy reveals three subgroups:

  • High Responders : Peak GBEF at 20 min (rapid emptying).
  • Moderate Responders : Peak at 40 min.
  • Low Responders : Peak at 60 min (delayed emptying) .
    Methodological Adjustments :
  • Standardized Infusion Protocols : Fixed sincalide dose (0.02 mg/kg) over 60 min.
  • Exclusion Criteria : Eliminate patients with gallstones or GBEF <80% to isolate CCK sensitivity .
  • Membrane Cholesterol Analysis : High cholesterol reduces CCK1R affinity via allosteric modulation; use methyl-β-cyclodextrin to deplete cholesterol in vitro .

Q. What molecular techniques are used to characterize CCK isoforms in human tissues?

Methodological Answer:

  • Peptide Sequencing : Fast atom bombardment mass spectrometry (FAB-MS) identifies sulfated CCK-8 (Asp-Tyr(SO₃)-Met-Gly-Trp-Met-Asp-Phe-NH₂) in human cerebral cortex .
  • Chromatography : Reverse-phase HPLC separates CCK-58 (major form in gut) from CCK-8 (brain) using C18 columns .
  • Immunoassays : Region-specific antisera distinguish sulfated vs. non-sulfated CCK isoforms in plasma .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。